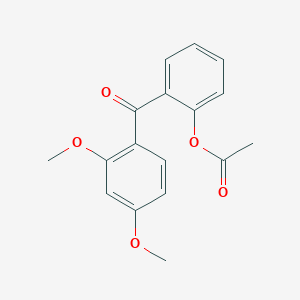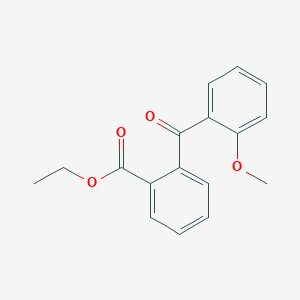
2-(2,4-Dimethoxybenzoyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxybenzoyl)phenyl acetate, also known as 2,4-DMBPA, is an organic compound that has been found to have a wide range of applications in scientific research. It is a derivative of phenyl acetate, a naturally occurring compound found in many plants, and is used in a variety of laboratory experiments and applications. 2,4-DMBPA has a wide range of biochemical and physiological effects, and has been studied for its potential applications in drug development, environmental protection, and other areas of scientific research.
Applications De Recherche Scientifique
Photophysical and Theoretical Investigations : A study investigated a compound with similar structural elements to 2-(2,4-Dimethoxybenzoyl)phenyl acetate, focusing on its photophysical properties. This research provides insights into potential applications in fluorescence sensing and non-linear optical (NLO) behavior, highlighting the compound's ability to detect ferric ions and its electronic properties conducive to NLO applications (Perumal, Sathish, & Mathivathanan, 2021).
Synthesis and Structural Studies : Another study synthesized a structurally similar organic derivative, N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, and conducted structural analysis through X-ray diffraction, revealing specific molecular interactions and potential for application in material science or molecular engineering (Ülkü et al., 2003).
Photoreactions in Organic Chemistry : The compound's relevance in photoreactions was explored in a study that examined the photoreactions of cyclic benzylidene acetals with ketones, indicating potential applications in organic synthesis and reaction mechanisms (Suzuki, Inai, & Matsushima, 1976).
Electrochemical Properties : Research into the electrochemical properties of related compounds, such as phenylglycine derivatives, suggests applications in energy storage, particularly in enhancing the performance of supercapacitors (Kowsari et al., 2019).
Molecular Docking Studies : The compound's structural analogs have been subject to molecular docking studies to understand binding interactions with biological targets, indicating its potential application in drug discovery and pharmaceutical research (Nayak & Poojary, 2019).
Antibacterial Activity : A study on the antibacterial activity of related acetic acid derivatives highlights potential applications in the development of new antimicrobial agents (Trotsko et al., 2018).
Photodegradation Studies : The photodegradation behavior of methoxy substituted compounds, including curcuminoids, was investigated, which is relevant to understanding the stability and degradation pathways of similar compounds under light exposure (Galer & Šket, 2015).
Propriétés
IUPAC Name |
[2-(2,4-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-15-7-5-4-6-13(15)17(19)14-9-8-12(20-2)10-16(14)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERZALYPJSHKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641604 |
Source


|
| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-90-5 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](2,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)
![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)
![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)







